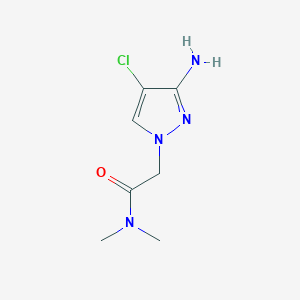
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a chlorine atom, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with N,N-dimethylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the N,N-dimethylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS No. 1339830-41-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C8H13ClN4O, with a molecular weight of 216.67 g/mol. Its structure includes a pyrazole ring, which is known for conferring diverse biological activities to its derivatives.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various pathogens. Studies suggest that modifications in the pyrazole structure can enhance antimicrobial potency.
- Anti-inflammatory Properties : Similar to other pyrazole derivatives like celecoxib, this compound may exhibit anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes.
- Anticancer Potential : Some research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This activity is often linked to their ability to interfere with specific signaling pathways involved in cell proliferation.
- Neuroprotective Effects : Emerging studies suggest that certain pyrazole derivatives may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in PubMed highlighted the anticancer potential of pyrazole derivatives, including this compound. The research demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines through apoptosis pathways. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that this compound could significantly reduce inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and mediators .
Safety and Toxicology
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments are necessary to determine its safety for potential therapeutic use. Preliminary studies indicate that similar compounds exhibit varying degrees of toxicity depending on their chemical structure and dosage.
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-(3-amino-4-chloropyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H11ClN4O/c1-11(2)6(13)4-12-3-5(8)7(9)10-12/h3H,4H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
YKHDVLKZGNSOBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1C=C(C(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















